
4-Bromo-1-benzothiophene-2-sulfonyl fluoride
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Overview
Description
4-Bromo-1-benzothiophene-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H4BrFO2S2. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-benzothiophene-2-sulfonyl fluoride typically involves the bromination of benzothiophene followed by sulfonylation and fluorination. One common method includes the use of bromine and a suitable catalyst to introduce the bromine atom into the benzothiophene ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar steps as laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to ensure efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-benzothiophene-2-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfur atom in the sulfonyl group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-1-benzothiophene-2-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-benzothiophene-2-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or other proteins, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl Chloride: Similar in structure but with a chlorine atom instead of a fluoride.
Benzothiophene-2-sulfonyl Fluoride: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
4-Bromo-1-benzothiophene-2-sulfonyl fluoride (CAS No. 2219376-23-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a bromine atom and a sulfonyl fluoride group, which contribute to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation reactions, making it a versatile building block in organic synthesis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various pathogens. Its efficacy has been evaluated through minimum inhibitory concentration (MIC) assays.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to affect key signaling pathways involved in tumor growth.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Inhibits proliferation of cancer cells | |
Mechanism of Action | Modulates enzyme activity |
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of antimicrobial action.
- Receptor Modulation : The compound may also act as a modulator of various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with MIC values below 10 µg/mL .
- Cancer Cell Proliferation : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Research exploring the mechanism revealed that the compound inhibits specific kinases involved in cancer cell signaling, thereby disrupting pathways crucial for cell survival and proliferation .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare 4-bromo-1-benzothiophene-2-sulfonyl fluoride?
- Methodology : The synthesis typically involves sulfonation of 1-benzothiophene followed by bromination at the 4-position. Sulfonyl fluoride formation can be achieved via halogen exchange (e.g., using KF or AgF) from the corresponding sulfonyl chloride precursor. For example, 4-bromo-1-benzothiophene-2-sulfonyl chloride (a closely related compound) has been reported as an intermediate, suggesting analogous fluorination steps . Nucleophilic substitution conditions, such as using anhydrous KF in aprotic solvents (e.g., DMF or THF) under inert atmospheres, are critical to minimize hydrolysis .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : 1H and 13C NMR identify aromatic protons and carbon environments. The bromo group causes deshielding, while the sulfonyl fluoride group alters electronic effects.
- IR : Stretching vibrations for S=O (~1350 cm−1) and S-F (~800 cm−1) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ or [M-H]− ions).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles .
Q. How should researchers handle and store this compound to prevent decomposition?
- Methodology : Store under anhydrous conditions (e.g., desiccator with silica gel) and inert gas (Ar/N2). Avoid exposure to moisture, as sulfonyl fluorides hydrolyze to sulfonic acids in aqueous media. Use glassware dried at 120°C and monitor purity via TLC or HPLC .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structural elucidation be resolved?
- Methodology :
- Cross-Validation : Combine X-ray data (e.g., SHELXL refinement ) with NMR/IR to confirm bond connectivity.
- Twinned Crystals : Use SHELXD for structure solution in cases of twinning or disorder .
- Density Functional Theory (DFT) : Compare computed (e.g., Gaussian) and experimental bond parameters to identify discrepancies.
- Example : For brominated benzofuran analogs, Acta Crystallographica reports emphasize validating substituent positions via residual density maps and R-factor analysis .
Q. What strategies optimize sulfonyl fluoride formation while minimizing hydrolysis?
- Methodology :
- Reagent Selection : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E in dry dichloromethane .
- Base Choice : Triethylamine or pyridine scavenges HCl during fluorination, improving yield.
- Kinetic Control : Conduct reactions at low temperatures (−20°C to 0°C) to suppress side reactions.
- Data Analysis : Monitor reaction progress via 19F NMR to detect intermediates (e.g., sulfonyl chlorides) .
Q. How do steric and electronic effects of substituents influence reactivity in nucleophilic substitutions?
- Methodology :
- Hammett Analysis : Correlate σ+ values of substituents (Br: σp = +0.23; SO2F: σm = +0.64) with reaction rates for amines or thiols.
- Crystallographic Data : Compare bond angles (e.g., C-SO2-F) in structural analogs to assess steric hindrance .
- Case Study : In 2-(4-bromophenyl)benzopyran-4-one derivatives, bromine’s electron-withdrawing effect enhances electrophilicity at the sulfonyl group .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling (e.g., Pd-catalyzed aryl bromide activation).
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic sites (e.g., sulfonyl fluoride vs. bromine) for regioselective attacks.
- Validation : Compare computed activation energies with experimental yields (PubChem data ).
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between synthetic yields and theoretical predictions?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).
- Mechanistic Probes : Introduce isotopic labeling (e.g., 18O in hydrolysis studies) to trace reaction pathways.
- Case Study : For sulfonyl fluorides, contradictory hydrolysis rates may arise from trace moisture. Karl Fischer titration quantifies water content in solvents .
Q. Tables
Table 1: Key Reaction Conditions for Sulfonyl Fluoride Synthesis
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Bromination | Br2, FeCl3, DCM, 0°C | 85 | |
Sulfonation | ClSO3H, 80°C, 4h | 78 | |
Fluorination | KF, DMF, N2, 24h | 65 |
Table 2: Spectral Data for Structural Validation
Technique | Key Peaks/Parameters | Reference |
---|---|---|
1H NMR | δ 7.8–8.2 (aromatic H), δ 7.5 (thiophene H) | |
19F NMR | δ −63 ppm (SO2F) | |
X-ray | C-S bond: 1.76 Å; S-F bond: 1.41 Å |
Properties
IUPAC Name |
4-bromo-1-benzothiophene-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2S2/c9-6-2-1-3-7-5(6)4-8(13-7)14(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBROTWLHRYKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)S(=O)(=O)F)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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